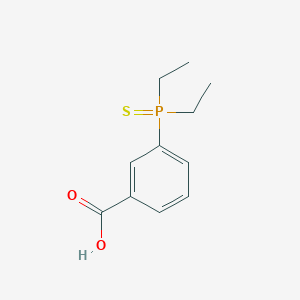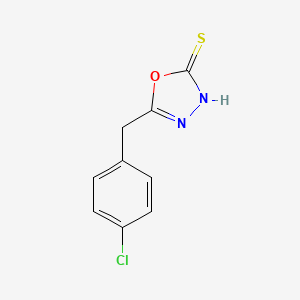![molecular formula C20H20O3 B5888553 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one, also known as TMB-8, is a chemical compound that has been widely used in scientific research for its ability to inhibit calcium uptake by cells. This inhibition has been found to have various physiological and biochemical effects, making TMB-8 a valuable tool in many areas of research.
作用機序
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one works by inhibiting the uptake of calcium ions by cells. This inhibition occurs through the binding of 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one to the calcium-binding sites on the cell membrane, preventing the influx of calcium ions into the cell. This mechanism of action has been found to have various physiological and biochemical effects, such as the regulation of intracellular calcium levels and the modulation of ion channels.
Biochemical and Physiological Effects:
The inhibition of calcium uptake by 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been found to have various biochemical and physiological effects. For example, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been found to regulate the activity of various enzymes, such as protein kinase C and phospholipase A2. It has also been found to modulate the activity of ion channels, such as the L-type calcium channel and the ryanodine receptor. Additionally, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been found to affect cellular metabolism, leading to changes in the production of ATP and the regulation of mitochondrial function.
実験室実験の利点と制限
One advantage of using 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its ability to selectively inhibit calcium uptake by cells, allowing researchers to study the effects of calcium signaling pathways on various physiological and biochemical processes. However, one limitation of using 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.
将来の方向性
There are many potential future directions for the use of 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in scientific research. For example, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one could be used in the study of the role of calcium signaling pathways in various diseases, such as cardiovascular disease and diabetes. Additionally, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one could be used in the development of new drugs that target calcium signaling pathways to treat these and other diseases. Finally, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one could be used in the study of the effects of environmental toxins on calcium signaling pathways, providing insights into the mechanisms by which these toxins affect human health.
合成法
The synthesis of 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxycoumarin with 2,3,5,6-tetramethylbenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in its pure form.
科学的研究の応用
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been used in a variety of scientific research applications, including the study of calcium signaling pathways, cellular metabolism, and the regulation of ion channels. It has also been used in the study of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-9-13(2)15(4)18(14(12)3)11-22-17-7-5-16-6-8-20(21)23-19(16)10-17/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMIZKMITUWTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C=CC(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)

![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)

![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)
